The compound (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione is a complex organic molecule characterized by a unique pentacyclic structure and multiple functional groups. This compound belongs to a class of triazapentacyclic compounds known for their potential biological activities, particularly in medicinal chemistry.
This compound has been studied within the context of drug development, particularly as an inhibitor of DNA topoisomerase I, which is a critical enzyme involved in DNA replication and transcription. The synthesis and characterization of such compounds often involve advanced organic chemistry techniques and are reported in scientific literature focused on medicinal chemistry and pharmacology.
The synthesis of (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis.
The molecular structure of (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione can be represented using various structural formulas:
InChI=1S/C20H16N3O4S/c1-3-20(27)13-5-15-17-11(7-24(15)18(25)12(13)8-28-19(20)26)9(2)10-4-16(21)22-6-14(10)23-17/h4-6HThis representation highlights the connectivity and arrangement of atoms within the molecule.
The molecular weight is approximately 400 g/mol, with specific attention given to the stereochemistry at the 19th position which is crucial for its biological activity.
The compound undergoes various chemical reactions typical for triazole-containing compounds:
These reactions are often facilitated by catalysts or specific reagents that enhance reactivity while minimizing side products.
The primary mechanism by which (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione exerts its biological effects involves inhibition of DNA topoisomerase I:
Studies have shown that this compound exhibits significant inhibitory activity against topoisomerase I in vitro and has potential therapeutic implications in cancer treatment.
The compound's physical properties include:
Key chemical properties include:
Relevant data from analytical studies indicate melting points and spectral data (NMR and mass spectrometry) confirming its structure.
The primary applications of (19S)-12-thia-10,15,21-triazapentacyclo[11.8.0.02,11.04,9.015,19]henicosa-1(13),2(11),3,9-tetraene-14,20-dione include:
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8